molecular formula C17H19NO2 B5432515 N-(2-sec-butylphenyl)-3-(2-furyl)acrylamide

N-(2-sec-butylphenyl)-3-(2-furyl)acrylamide

Cat. No. B5432515
M. Wt: 269.34 g/mol
InChI Key: MBIMEVMVTKOGFW-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-sec-butylphenyl)-3-(2-furyl)acrylamide, also known as NSBFA, is a chemical compound that has been the subject of extensive research in recent years. It is a member of the acrylamide family of compounds and is known for its potential applications in the fields of medicine and biology.

Mechanism of Action

The mechanism of action of N-(2-sec-butylphenyl)-3-(2-furyl)acrylamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and cell signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of disease, and has been investigated as a potential treatment for cancer, Alzheimer's disease, and Parkinson's disease. It has also been shown to have antioxidant properties, which may help to protect cells from damage.

Advantages and Limitations for Lab Experiments

N-(2-sec-butylphenyl)-3-(2-furyl)acrylamide has several advantages for use in lab experiments, including its stability and ease of synthesis. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are many future directions for research on N-(2-sec-butylphenyl)-3-(2-furyl)acrylamide. One area of interest is its potential as a treatment for cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is its potential as a tool for studying the role of inflammation in disease. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in medicine and biology.

Synthesis Methods

The synthesis of N-(2-sec-butylphenyl)-3-(2-furyl)acrylamide involves several steps, including the reaction of 2-sec-butylphenylamine with 2-furoyl chloride to form 2-(2-furyl)benzylamine. This intermediate is then reacted with acryloyl chloride to form this compound. The synthesis of this compound is a complex process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

N-(2-sec-butylphenyl)-3-(2-furyl)acrylamide has been the subject of extensive research in recent years due to its potential applications in the fields of medicine and biology. It has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

(E)-N-(2-butan-2-ylphenyl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-3-13(2)15-8-4-5-9-16(15)18-17(19)11-10-14-7-6-12-20-14/h4-13H,3H2,1-2H3,(H,18,19)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIMEVMVTKOGFW-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C1=CC=CC=C1NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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